Cas no 195874-03-4 (1-(4-Bromo-1H-indol-3-yl)ethan-1-one)
1-(4-Bromo-1H-indol-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromo-1H-indol-3-yl)ethanone
- 3-Acetyl-4-bromoindole
- Ethanone, 1-(4-bromo-1H-indol-3-yl)-
- 3-Acetyl-4-bromo-1H-indole
- Z1322794803
- 195874-03-4
- DTXSID30444413
- 873-456-9
- SY315774
- SCHEMBL15348693
- EN300-3026835
- F53607
- DB-200980
- 1-(4-bromo-1H-indol-3-yl)ethan-1-one
- AKOS017975216
- MFCD20489534
- VHA87403
- 1-(4-Bromo-1H-indol-3-yl)ethan-1-one
-
- MDL: MFCD20489534
- Inchi: 1S/C10H8BrNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3
- InChI Key: KNZUUSYLBPQSIS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C(C(C)=O)=CN2
Computed Properties
- Exact Mass: 236.97893 g/mol
- Monoisotopic Mass: 236.97893 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 32.9
- Molecular Weight: 238.08
1-(4-Bromo-1H-indol-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00425-10g |
1-(4-bromo-1H-indol-3-yl)ethanone |
195874-03-4 | 95% | 10g |
$1800 | 2023-09-07 | |
| Matrix Scientific | 222539-1g |
1-(4-Bromo-1H-indol-3-yl)ethan-1-one, 95% min |
195874-03-4 | 95% | 1g |
$819.00 | 2023-09-09 | |
| Matrix Scientific | 222539-5g |
1-(4-Bromo-1H-indol-3-yl)ethan-1-one, 95% min |
195874-03-4 | 95% | 5g |
$2867.00 | 2023-09-09 | |
| TRC | B203910-250mg |
1-(4-Bromo-1H-indol-3-yl)ethan-1-one |
195874-03-4 | 250mg |
$ 895.00 | 2022-06-07 | ||
| TRC | B203910-500mg |
1-(4-Bromo-1H-indol-3-yl)ethan-1-one |
195874-03-4 | 500mg |
$ 1480.00 | 2022-06-07 | ||
| Chemenu | CM231204-250mg |
1-(4-Bromo-1H-indol-3-yl)ethanone |
195874-03-4 | 95% | 250mg |
$523 | 2023-02-02 | |
| Chemenu | CM231204-500mg |
1-(4-Bromo-1H-indol-3-yl)ethanone |
195874-03-4 | 95% | 500mg |
$812 | 2023-02-02 | |
| Chemenu | CM231204-1g |
1-(4-Bromo-1H-indol-3-yl)ethanone |
195874-03-4 | 95% | 1g |
$1032 | 2023-02-02 | |
| Enamine | EN300-3026835-0.05g |
1-(4-bromo-1H-indol-3-yl)ethan-1-one |
195874-03-4 | 95.0% | 0.05g |
$84.0 | 2025-03-19 | |
| Enamine | EN300-3026835-0.1g |
1-(4-bromo-1H-indol-3-yl)ethan-1-one |
195874-03-4 | 95.0% | 0.1g |
$124.0 | 2025-03-19 |
1-(4-Bromo-1H-indol-3-yl)ethan-1-one Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1-(4-Bromo-1H-indol-3-yl)ethan-1-one
Comprehensive Overview of 1-(4-Bromo-1H-indol-3-yl)ethan-1-one (CAS No. 195874-03-4)
1-(4-Bromo-1H-indol-3-yl)ethan-1-one, with the CAS number 195874-03-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as a brominated indole derivative, plays a pivotal role in the synthesis of various bioactive molecules. Its unique structure, featuring a bromine substituent at the 4-position of the indole ring, makes it a valuable intermediate in medicinal chemistry. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and antioxidant agents.
The growing interest in 1-(4-Bromo-1H-indol-3-yl)ethan-1-one is reflected in the increasing number of searches for terms like "brominated indole synthesis" and "CAS 195874-03-4 applications." This compound is often discussed in the context of green chemistry and sustainable synthesis, as scientists seek eco-friendly methods to produce it. Additionally, its relevance to neurodegenerative disease research has sparked curiosity, given the indole scaffold's prevalence in CNS-targeting drugs. The compound's molecular weight and solubility properties are also frequently queried, highlighting its practical importance in lab settings.
From a structural perspective, 1-(4-Bromo-1H-indol-3-yl)ethan-1-one exhibits a ketone functional group at the 3-position of the indole core, which enhances its reactivity in cross-coupling reactions. This feature is critical for constructing complex molecules, such as heterocyclic compounds used in cancer therapeutics. Recent studies have explored its role in palladium-catalyzed reactions, a hot topic in synthetic chemistry due to their efficiency and selectivity. The compound's melting point and stability under various conditions are also key considerations for researchers.
In the realm of drug design, 1-(4-Bromo-1H-indol-3-yl)ethan-1-one serves as a precursor for small-molecule inhibitors targeting enzymes like tyrosine kinases. These inhibitors are crucial in treating diseases such as chronic inflammation and autoimmune disorders. The compound's bioavailability and metabolic stability are often analyzed using in silico models, a trending approach in computational chemistry. Furthermore, its potential as a fluorescence probe for biological imaging has been investigated, aligning with the rising demand for non-invasive diagnostic tools.
The synthesis of 1-(4-Bromo-1H-indol-3-yl)ethan-1-one typically involves electrophilic aromatic substitution reactions, a fundamental topic in organic chemistry courses. Recent advancements in microwave-assisted synthesis have reduced reaction times and improved yields, addressing common challenges like byproduct formation. Safety data, including handling precautions and storage recommendations, are frequently searched, underscoring the importance of lab safety protocols. The compound's spectroscopic data (e.g., NMR and IR spectra) are also widely shared in academic databases.
As the scientific community continues to explore 1-(4-Bromo-1H-indol-3-yl)ethan-1-one, its versatility in multi-step syntheses and catalysis remains a focal point. Innovations in flow chemistry and continuous manufacturing have further elevated its profile, particularly in industrial-scale production. With its CAS number 195874-03-4 serving as a unique identifier, this compound is poised to remain a cornerstone in cutting-edge research for years to come.
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